N-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amides, ketones, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with a suitable diketone under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the ketone groups into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research investigates its potential as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it can block the Q_B plastoquinone binding site of photosystem II, disrupting electron flow and inhibiting photosynthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3,4-Dichloromethylphenidate: A potent stimulant with serotonin-norepinephrine-dopamine reuptake inhibition properties.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: A dichlorobenzamide derivative with potential biological activity.
Uniqueness
N-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific structural features and diverse reactivity
Properties
Molecular Formula |
C24H20Cl2N2O3 |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H20Cl2N2O3/c1-24(2)12-20-16(21(29)13-24)11-17(23(31)28(20)15-6-4-3-5-7-15)22(30)27-14-8-9-18(25)19(26)10-14/h3-11H,12-13H2,1-2H3,(H,27,30) |
InChI Key |
VXVKWVFCTHCBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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